3-(2-Bromo-1-ethoxyethyl)oxolane
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Overview
Description
3-(2-Bromo-1-ethoxyethyl)oxolane is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.1075 g/mol . This compound is part of the oxolane family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 3-(2-Bromo-1-ethoxyethyl)oxolane typically involves the reaction of 2-bromo-1-ethoxyethanol with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-1-ethoxyethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(2-Bromo-1-ethoxyethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-(2-Bromo-1-ethoxyethyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
3-(2-Bromo-1-ethoxyethyl)oxolane can be compared with other similar compounds, such as:
3-(2-Bromo-1-methoxyethyl)oxolane: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
3-(2-Chloro-1-ethoxyethyl)oxolane:
3-(2-Bromo-1-ethoxyethyl)tetrahydrofuran: A similar compound with a tetrahydrofuran ring instead of an oxolane ring, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C8H15BrO2 |
---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-(2-bromo-1-ethoxyethyl)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
SDCCTCWTBNDQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1CCOC1 |
Origin of Product |
United States |
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